![molecular formula C9H7NO2 B2835312 1H-Indole-7-carboxaldehyde, 2,3-dihydro-2-oxo- CAS No. 933753-63-0](/img/structure/B2835312.png)
1H-Indole-7-carboxaldehyde, 2,3-dihydro-2-oxo-
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Overview
Description
“1H-Indole-7-carboxaldehyde, 2,3-dihydro-2-oxo-” is a chemical compound that belongs to the indole family . It is an ideal precursor for the synthesis of active molecules . The empirical formula of this compound is C9H7NO .
Synthesis Analysis
The synthesis of indole derivatives, including “1H-Indole-7-carboxaldehyde, 2,3-dihydro-2-oxo-”, often involves multicomponent reactions (MCRs) . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .Molecular Structure Analysis
The molecular weight of “1H-Indole-7-carboxaldehyde, 2,3-dihydro-2-oxo-” is 145.16 . The IUPAC Standard InChI of this compound is InChI=1S/C9H7NO/c11-6-8-3-1-2-7-4-5-10-9(7)8/h1-6,10H .Chemical Reactions Analysis
Indole derivatives, including “1H-Indole-7-carboxaldehyde, 2,3-dihydro-2-oxo-”, are essential and efficient chemical precursors for generating biologically active structures . They are used in inherently sustainable multicomponent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1H-Indole-7-carboxaldehyde, 2,3-dihydro-2-oxo-” include a molecular weight of 145.16 and an empirical formula of C9H7NO .Scientific Research Applications
- Researchers have investigated indole derivatives for their antiviral properties. For instance:
Antiviral Activity
Antidiabetic and Antitubercular Activities
Future Directions
Mechanism of Action
Target of Action
2-Oxo-2,3-dihydro-1H-indole-7-carbaldehyde, also known as 1H-Indole-7-carboxaldehyde, 2,3-dihydro-2-oxo-, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that can inhibit or promote certain biological processes.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biological activities . This suggests that the compound may interact with multiple biochemical pathways, leading to downstream effects that contribute to its biological activity.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that the compound has diverse molecular and cellular effects.
properties
IUPAC Name |
2-oxo-1,3-dihydroindole-7-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-5-7-3-1-2-6-4-8(12)10-9(6)7/h1-3,5H,4H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNYFGSNZDSVEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)C=O)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
933753-63-0 |
Source
|
Record name | 2-oxo-2,3-dihydro-1H-indole-7-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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